4'-(Trichloromethyl)-biphenyl-2-carbonitrile
Overview
Description
4’-(Trichloromethyl)-biphenyl-2-carbonitrile is an organic compound characterized by a biphenyl structure with a trichloromethyl group at the 4’ position and a carbonitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trichloromethyl)-biphenyl-2-carbonitrile typically involves the reaction of biphenyl derivatives with trichloromethylating agents. One common method includes the use of trichloromethyl chloroformate in the presence of a base to introduce the trichloromethyl group. The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-(Trichloromethyl)-biphenyl-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(Trichloromethyl)-biphenyl-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Trichloromethyl)-biphenyl-2-carbonitrile involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The nitrile group can also participate in interactions with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
4-(Trichloromethyl)benzonitrile: Similar structure but with a single benzene ring.
2-(Trichloromethyl)phenylacetonitrile: Contains a trichloromethyl group and a nitrile group on a phenylacetonitrile backbone.
4-(Trichloromethyl)-3-nitrobenzonitrile: Contains a nitro group in addition to the trichloromethyl and nitrile groups
Uniqueness: 4’-(Trichloromethyl)-biphenyl-2-carbonitrile is unique due to its biphenyl structure, which provides additional stability and potential for diverse chemical modifications compared to simpler aromatic compounds. This structural complexity allows for a broader range of applications and interactions in various fields .
Properties
IUPAC Name |
2-[4-(trichloromethyl)phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRXLUKCNCLJQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226525 | |
Record name | 4′-(Trichloromethyl)[1,1′-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442670-43-1 | |
Record name | 4′-(Trichloromethyl)[1,1′-biphenyl]-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442670-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-(Trichloromethyl)[1,1′-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701226525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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